(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane
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Overview
Description
(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a complex organic compound that features a fluorene core substituted with bromine and dodecyl chains, along with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:
Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for biological imaging.
Industry
Polymer Science: Used in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
9,9-Didodecyl-9H-fluorene: Lacks the bromine and trimethylsilyl groups.
7-Bromo-9H-fluorene: Lacks the dodecyl chains and trimethylsilyl group.
(9,9-Didodecyl-9H-fluoren-2-yl)(trimethyl)silane: Lacks the bromine atom.
Uniqueness
The presence of both the bromine and trimethylsilyl groups, along with the dodecyl chains, gives (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane unique properties that can be exploited in various scientific and industrial applications.
Properties
CAS No. |
908292-59-1 |
---|---|
Molecular Formula |
C40H65BrSi |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane |
InChI |
InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3 |
InChI Key |
XOSKUKFRWKEETH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC |
Origin of Product |
United States |
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